molecular formula C10H10N2O2 B599442 Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate CAS No. 178896-76-9

Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate

Cat. No.: B599442
CAS No.: 178896-76-9
M. Wt: 190.202
InChI Key: SSOULCZNJMHBOC-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyridine family. It is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl nicotinate with a suitable amine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Another pyridine derivative with similar biological activities.

    1H-pyrazolo[3,4-b]pyridine: Known for its applications in medicinal chemistry.

    Indole derivatives: Share structural similarities and are widely studied for their pharmacological properties.

Uniqueness

Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate is unique due to its specific ring fusion and the presence of an ethyl ester group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for the development of novel therapeutic agents.

Biological Activity

Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of pyrrolo-pyridine derivatives. Its molecular formula is C₁₁H₁₃N₃O₂, and it has a molecular weight of approximately 203.24 g/mol. The structure features a pyrrole ring fused with a pyridine ring, which is characteristic of many biologically active compounds.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a critical role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs and suggests potential applications in pharmacotherapy .
  • Anticancer Properties : Similar compounds have shown promise as anticancer agents. Preliminary studies indicate that this compound may inhibit cell proliferation and induce apoptosis in cancer cell lines .
  • Neuropharmacological Potential : The ability of this compound to cross the blood-brain barrier positions it as a candidate for neuropharmacological applications, potentially aiding in the treatment of neurological disorders .

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets:

  • Cytochrome P450 Inhibition : The compound binds to the active site of CYP1A2, inhibiting its activity. This interaction has been characterized using kinetic assays and molecular docking studies .
  • FGFR Interaction : Research indicates that similar pyrrolo-pyridine derivatives can inhibit fibroblast growth factor receptors (FGFRs), which are crucial for cell signaling related to proliferation and survival . this compound may share this mechanism due to structural similarities with known FGFR inhibitors.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer15Induction of apoptosis
Lung Cancer20Cell cycle arrest
Colon Cancer18Inhibition of proliferation

These findings suggest that further investigation into its anticancer potential is warranted .

Case Study 2: Neuropharmacological Effects

Research has indicated that derivatives of pyrrolo-pyridine can exhibit neuroprotective effects. This compound's ability to penetrate the blood-brain barrier could be leveraged for treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate, and how can its purity be validated?

  • Methodology : The compound is typically synthesized via coupling reactions. For example, ethyl esters of pyrrolo-pyridine derivatives are formed by reacting carboxylate precursors with ethyl chloroformate under basic conditions. Post-synthesis, purity is validated using HPLC (>95%) and characterized via 1^1H NMR (e.g., δ 1.32 ppm for ethyl CH3_3, δ 4.27 ppm for ethyl CH2_2) and ESI-MS (e.g., m/z 339.3 for related analogs) .

Q. How does the electronic environment of the pyrrolo-pyridine core influence reactivity in functionalization reactions?

  • Methodology : The electron-rich pyrrolo[3,2-b]pyridine system directs electrophilic substitution to the C-5 position. Computational studies (DFT calculations) and experimental data (e.g., regioselective bromination at C-5) support this trend. Reactivity can be modulated by ester substituents, as seen in analogs like Mthis compound, where the ester group stabilizes intermediates via resonance .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : 1^1H NMR and 13^{13}C NMR are critical for confirming the ester moiety (e.g., ethyl group signals) and aromatic protons. ESI-MS provides molecular weight validation, while X-ray crystallography (e.g., C–C bond length analysis, mean 0.005 Å) resolves structural ambiguities in derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives under catalytic conditions?

  • Methodology : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) improves yields (up to 45–60%) in derivatives. Solvent optimization (e.g., DMF vs. THF) and microwave-assisted synthesis reduce reaction times from hours to minutes. For example, microwave irradiation at 150°C for 15 minutes increased yields by 20% in similar heterocycles .

Q. What strategies resolve contradictions in biological activity data for pyrrolo-pyridine derivatives?

  • Methodology : Activity discrepancies (e.g., coagulation factor Xa inhibition) arise from substituent effects. Systematic SAR studies show that electron-withdrawing groups (e.g., –CF3_3) at C-6 enhance inhibitory potency (IC50_{50} < 50 nM). Conflicting data may stem from assay conditions (e.g., thrombin vs. factor Xa specificity), requiring orthogonal validation via crystallography or SPR binding assays .

Q. How do structural analogs like Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate differ in reactivity and applications?

  • Methodology : Positional isomerism (e.g., [3,2-b] vs. [3,2-c] pyridine fusion) alters π-conjugation and redox properties. Cyclic voltammetry shows a 0.3 V shift in oxidation potentials between analogs. The [3,2-c] derivative exhibits stronger fluorescence (λem_{em} 450 nm), making it suitable for imaging probes, while [3,2-b] derivatives prioritize pharmacological applications .

Q. What multicomponent reactions enable rapid diversification of the pyrrolo-pyridine scaffold?

  • Methodology : Four-component reactions (e.g., indane-1,3-dione, aldehydes, ethyl acetoacetate, ammonium acetate) generate complex hybrids like ethyl 4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-5-oxo-indeno[1,2-b]pyridine-3-carboxylate. Piperidine catalysis (10 mol%) and solvent-free conditions improve atom economy (yields >70%) .

Q. Notes

  • Structural analogs and methodologies are cross-validated using patents (e.g., EP 2021/070998) and peer-reviewed syntheses .
  • Biological activity data prioritize peer-reviewed pharmacological studies over vendor claims .

Properties

IUPAC Name

ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-6-12-8-4-3-5-11-9(7)8/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOULCZNJMHBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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